
2-Decenoic acid
Übersicht
Beschreibung
Trans-2-decenoic acid is a 2-decenoic acid having its double bond in the trans configuration. It is an intermediate metabolite in the fatty acid synthesis. It has a role as a human metabolite. It is a conjugate acid of a (2E)-decenoate.
This compound is a natural product found in Streptomyces and Streptococcus mutans with data available.
Decenoic Acid is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. Decenoic acid is found rarely in nature.
Biologische Aktivität
2-Decenoic acid, particularly its cis isomer (cis-2-decenoic acid), is a fatty acid that has garnered attention for its diverse biological activities, especially in microbial interactions and potential therapeutic applications. This article reviews the current understanding of its biological activity, including its effects on biofilm formation, antimicrobial properties, and implications in metabolic disorders.
Chemical Structure and Properties
This compound is an unsaturated fatty acid characterized by a double bond between the second and third carbon atoms. Its structure allows it to participate in various biochemical signaling pathways, influencing both microbial behavior and host responses.
1. Biofilm Dispersal
Cis-2-decenoic acid has been shown to induce biofilm dispersion in various bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. This property is crucial for combating biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional antibiotics.
- Case Study: Biofilm Dispersion in Catheter-Associated Infections
A study demonstrated that cis-2-decenoic acid, when combined with antibiotics like ciprofloxacin or ampicillin, significantly reduced biofilm biomass in catheter-associated urinary tract infections (CAUTIs) by at least 78% compared to antibiotic treatment alone. This suggests that cis-DA can enhance the efficacy of existing antimicrobial treatments by promoting the dispersal of established biofilms .
Bacterial Species | Biofilm Reduction (%) | Treatment Combination |
---|---|---|
Pseudomonas aeruginosa | 78% | CDA + Ciprofloxacin |
Escherichia coli | 75% | CDA + Ampicillin |
Staphylococcus aureus | 70% | CDA + Vancomycin |
2. Antimicrobial Properties
Cis-2-decenoic acid exhibits direct antimicrobial effects against various pathogens. It has been reported to inhibit growth and biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA) at biocompatible concentrations, making it a potential candidate for therapeutic applications in treating resistant infections .
3. Enhancement of Antibiotic Efficacy
Research indicates that cis-2-decenoic acid can enhance the effectiveness of antibiotics against persister cells—bacterial cells that enter a dormant state and are resistant to treatment. By awakening these cells, cis-DA allows antibiotics to exert their full effect .
The mechanisms through which cis-2-decenoic acid exerts its effects include:
- Induction of Metabolic Activity : Cis-DA increases respiratory activity in persister cells, transitioning them from a dormant state to an active state, thus making them susceptible to antibiotics .
- Signal Modulation : As a signaling molecule, cis-DA may alter gene expression related to metabolism and stress responses in bacteria .
Implications in Metabolic Disorders
Recent studies have explored the role of related compounds like 10-hydroxy-2-decenoic acid (10-HDA), which is derived from royal jelly. Research has shown that 10-HDA can improve glucose metabolism and exhibit anti-inflammatory properties through modulation of signaling pathways such as PI3K/AKT . This suggests potential applications for these fatty acids in managing metabolic disorders like type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Properties
Recent studies have highlighted the potential of 10-hydroxy-2-decenoic acid (10-HDA), a derivative of 2-decenoic acid, in managing type 2 diabetes mellitus. In a study involving diabetic mice, 10-HDA administration resulted in reduced fasting blood glucose levels and increased insulin secretion. The underlying mechanism was linked to the activation of the PI3K/AKT signaling pathway, which plays a crucial role in glucose metabolism. Additionally, 10-HDA showed protective effects on pancreatic islets and liver health by reducing oxidative stress markers and inflammatory cytokines .
Neuroprotective Effects
Another significant application of this compound is its neuroprotective effect observed through its ethyl ester form (this compound ethyl ester). This compound has been shown to enhance neuronal function following cerebral infarction by promoting the phosphorylation of ERK1/2, thereby improving neurological outcomes without affecting infarct volume. These findings suggest its potential as a therapeutic agent for neurological disorders .
Osteoarthritis Management
10-HDA has also been investigated for its role in osteoarthritis treatment. Research indicates that it modulates cartilage metabolism by inhibiting chondrocyte senescence through specific signaling pathways (ERK/p53/p21 and GSK3β/p16). This modulation could provide a novel therapeutic approach to managing osteoarthritis .
Biofilm Control
Cis-2-decenoic acid (CDA), another isomer of this compound, has demonstrated significant antimicrobial properties, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa. CDA not only inhibits biofilm formation but also induces the dispersion of established biofilms. This characteristic is crucial in treating catheter-associated urinary tract infections (CAUTIs), where biofilms pose a significant challenge to effective treatment .
Enhancing Antibiotic Efficacy
CDA has been shown to enhance the effectiveness of antibiotics against resistant strains like Staphylococcus aureus and Escherichia coli. In combination treatments, CDA significantly reduced biofilm biomass and improved bacterial clearance when used alongside antibiotics such as ciprofloxacin and ampicillin . This synergistic effect positions CDA as a promising candidate for developing new strategies to combat antibiotic-resistant infections.
Antimicrobial Coatings
The incorporation of this compound into chitosan nanofiber membranes has been explored for creating functional antimicrobial materials. These modified membranes not only provide a barrier for tissue growth but also exhibit antimicrobial properties that can aid in tissue regeneration applications . The ability to customize fatty acid attachment enhances the functionality of these materials in medical settings.
Summary Table of Applications
Application Area | Compound Used | Key Findings |
---|---|---|
Anti-Diabetic | 10-Hydroxy-2-Decenoic Acid | Reduces blood glucose; activates PI3K/AKT pathway |
Neuroprotection | This compound Ethyl Ester | Enhances neuronal function post-cerebral infarction |
Osteoarthritis | 10-Hydroxy-2-Decenoic Acid | Modulates cartilage metabolism; inhibits chondrocyte senescence |
Biofilm Control | Cis-2-Decenoic Acid | Inhibits biofilm formation; induces dispersion |
Antibiotic Enhancement | Cis-2-Decenoic Acid | Improves efficacy against resistant bacteria |
Antimicrobial Coatings | This compound | Functional coatings for tissue regeneration |
Q & A
Basic Research Questions
Q. How can researchers accurately identify and differentiate isomers of 2-Decenoic acid in experimental settings?
- Methodological Answer : Use analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to distinguish between cis- and trans-isomers. Reference standards for (E)-2-Decenoic acid (CAS 334-49-6) and cis-2-Decenoic acid (CAS 15790-91-7) should be employed for retention time and spectral matching . Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural differences, particularly the double-bond configuration in the carbon chain .
Q. What protocols are recommended for safe handling and storage of this compound in laboratory environments?
- Methodological Answer : Follow OSHA-compliant safety guidelines:
- Use impermeable gloves (e.g., nitrile) with verified penetration times for skin protection.
- Store the compound at -20°C in airtight containers to prevent degradation .
- Conduct experiments in well-ventilated areas; while respiratory equipment is not typically required, avoid inhalation of aerosols .
Q. How can researchers validate the purity of synthesized or commercially sourced this compound?
- Methodological Answer : Perform purity assays using gas chromatography (GC) or HPLC with UV detection. Compare results with certified reference materials (CRMs). For synthesized batches, assess byproducts via tandem MS to identify contaminants like unsaturated fatty acid derivatives .
Q. What are the standard methods for quantifying this compound in biological matrices (e.g., royal jelly)?
- Methodological Answer : Use liquid-liquid extraction (LLE) with hexane:ethyl acetate (3:1) followed by derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis. Calibration curves should span 0.1–100 µg/mL, with deuterated internal standards (e.g., d₃-2-Decenoic acid) to correct for matrix effects .
Advanced Research Questions
Q. How does this compound modulate bacterial biofilm dispersal, and what experimental models best capture this activity?
- Methodological Answer : Design in vitro biofilm assays using Pseudomonas aeruginosa or Staphylococcus aureus cultures. Treat biofilms with this compound (10–100 µM) and quantify dispersal via crystal violet staining or confocal microscopy. Transcriptomic analysis (RNA-seq) can identify downregulated quorum-sensing genes (e.g., lasR in P. aeruginosa) .
Q. What mechanisms underlie the neuroprotective effects of this compound observed in spinal cord injury models?
- Methodological Answer : Employ rodent spinal cord injury models to assess functional recovery (e.g., Basso-Beattie-Bresnahan locomotor scale). Mechanistic studies should include Western blotting for Nrf2-ARE pathway activation and immunohistochemistry to evaluate axonal regeneration. Dose-response studies (1–50 mg/kg, intraperitoneal) are critical to establish therapeutic windows .
Q. How can contradictory data on the pro-/anti-inflammatory effects of this compound be resolved?
- Methodological Answer : Conduct systematic reviews of primary literature (e.g., PubMed, Scopus) to identify confounding variables such as isomer specificity (cis vs. trans) or cell-type-dependent responses. Validate findings using dual-luciferase reporter assays (NF-κB vs. Nrf2 pathways) in primary macrophages and endothelial cells .
Q. What in silico strategies are effective for predicting the pharmacokinetics of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., PPAR-γ). ADMET prediction tools (SwissADME, pkCSM) can prioritize compounds with optimal bioavailability and low hepatotoxicity. Validate top candidates in Caco-2 cell permeability assays .
Q. How can researchers address gaps in ecotoxicological data for this compound?
- Methodological Answer : Perform acute toxicity assays using Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201). Long-term ecological impacts should be modeled using quantitative structure-activity relationship (QSAR) tools, given the lack of experimental data .
Q. Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Apply non-linear regression (GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data, apply false discovery rate (FDR) corrections (Benjamini-Hochberg method) .
Q. How should researchers design controls to isolate the specific effects of this compound in complex biological systems?
- Methodological Answer : Include vehicle controls (e.g., DMSO or ethanol at equivalent concentrations) and isomer-specific controls (e.g., cis-2-Decenoic acid). For in vivo studies, sham-operated animals and wild-type vs. knockout models can clarify mechanistic pathways .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility when reporting this compound research?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Publish raw data (e.g., via Figshare) and detailed protocols (synthesis, purification, assay conditions). Use RRIDs (Research Resource Identifiers) for cell lines and antibodies .
Q. How can researchers mitigate bias when interpreting conflicting results about this compound’s bioactivity?
- Methodological Answer : Implement blinding in experimental workflows and independent replication by a second lab. Pre-register hypotheses and analysis plans on platforms like Open Science Framework to reduce HARKing (hypothesizing after results are known) .
Eigenschaften
IUPAC Name |
(E)-dec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXVVIUZANZAU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904657 | |
Record name | (E)-2-Decenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour | |
Record name | trans-Dec-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | (E)-2-Decenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | 5&6-Decenoic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
161.00 to 162.00 °C. @ 15.00 mm Hg | |
Record name | trans-Dec-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils | |
Record name | (E)-2-Decenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | 5&6-Decenoic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.923-0.933, 0.916-0.945 | |
Record name | (E)-2-Decenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | 5&6-Decenoic acid (mixture) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
334-49-6, 26446-27-5, 72881-27-7, 3913-85-7 | |
Record name | trans-2-Decenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Decenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5- AND 6-decenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-2-Decenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-decenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dec-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DECENOIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
12.00 °C. @ 760.00 mm Hg | |
Record name | trans-Dec-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.